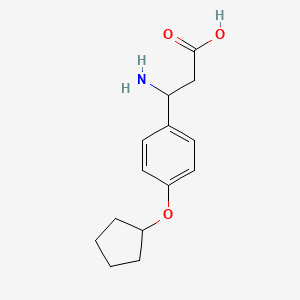

3-Amino-3-(4-cyclopentyloxyphenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-3-(4-cyclopentyloxyphenyl)propanoic acid is an organic compound with the molecular formula C14H19NO3 It is characterized by the presence of an amino group, a propanoic acid moiety, and a cyclopentyloxyphenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(4-cyclopentyloxyphenyl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyclopentyloxybenzaldehyde and glycine.

Condensation Reaction: The aldehyde group of 4-cyclopentyloxybenzaldehyde reacts with glycine in the presence of a suitable catalyst to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

Acidification: The amine is subsequently acidified to obtain this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Amino-3-(4-cyclopentyloxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products:

Oxidation Products: Nitroso or nitro derivatives.

Reduction Products: Amines or other reduced forms.

Substitution Products: Halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

3-Amino-3-(4-cyclopentyloxyphenyl)propanoic acid serves as a vital building block in the synthesis of pharmaceutical compounds. Its unique structure allows for modification to create derivatives with potential therapeutic effects. For instance, derivatives of this compound have been explored for their efficacy against various diseases, including cancer and neurological disorders.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications of the amino acid backbone can lead to compounds with enhanced bioactivity against specific cancer cell lines .

Organic Synthesis

In organic synthesis, this compound acts as an intermediate in the production of more complex organic molecules. Its functional groups allow for various chemical reactions, including oxidation and reduction processes.

- Data Table: Reaction Types and Products

| Reaction Type | Possible Products |

|---|---|

| Oxidation | Nitroso or nitro derivatives |

| Reduction | Alcohol derivatives |

| Substitution | Amides or other substituted derivatives |

Biological Studies

The compound is also utilized in biological studies to investigate enzyme-substrate interactions and protein-ligand binding mechanisms. Researchers have employed it to understand better how certain enzymes function and how inhibitors can be designed.

- Case Study : A research article highlighted the role of this compound in studying the binding affinity of ligands to specific enzymes, revealing insights into potential drug design strategies .

Industrial Applications

Beyond academic research, this compound is being explored for its potential in industrial applications. It may be used in developing new materials or as a catalyst in chemical reactions, contributing to advancements in material science and chemical engineering.

Mécanisme D'action

The mechanism of action of 3-Amino-3-(4-cyclopentyloxyphenyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application being studied.

Comparaison Avec Des Composés Similaires

3-Amino-3-(4-chlorophenyl)propanoic acid: This compound has a similar structure but with a chlorine atom instead of the cyclopentyloxy group.

3-Amino-3-(4-hydroxyphenyl)propanoic acid: This compound features a hydroxyl group on the phenyl ring.

Uniqueness: 3-Amino-3-(4-cyclopentyloxyphenyl)propanoic acid is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable molecule for various research applications.

Activité Biologique

3-Amino-3-(4-cyclopentyloxyphenyl)propanoic acid is a beta-amino acid derivative that has gained attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula of this compound is C15H19NO2. Its structure features an amino group, a propanoic acid moiety, and a cyclopentyloxyphenyl substituent, which may influence its interaction with biological systems.

Anticancer Activity

Recent studies have indicated that derivatives of 3-amino-3-(4-hydroxyphenyl)propanoic acid exhibit promising anticancer properties. In vitro assays using A549 lung cancer cells demonstrated that certain derivatives could reduce cell viability significantly. For instance, compounds with specific substitutions on the phenyl ring showed reductions in A549 cell viability ranging from 31.2% to 68.7% compared to control treatments with standard chemotherapeutics like doxorubicin and cisplatin .

Table 1: Anticancer Activity of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid Derivatives

| Compound | Cell Viability Reduction (%) | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 20 | 31.2 | 15 | Induction of apoptosis |

| Compound 29 | 57.8 | 25 | Cell cycle arrest |

| Compound 32 | 58.9 | 20 | Inhibition of migration |

Antioxidant Properties

In addition to anticancer effects, these compounds have demonstrated significant antioxidant properties. The DPPH radical scavenging assay revealed that some derivatives possess strong reducing capabilities, comparable to ascorbic acid, indicating their potential use in oxidative stress-related conditions .

Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives has also been explored. These compounds were tested against multidrug-resistant pathogens from the ESKAPE group, including MRSA and VRE. Results showed minimum inhibitory concentrations (MICs) ranging from 1 to 64 µg/mL against various strains, highlighting their potential as novel antimicrobial agents .

Table 2: Antimicrobial Activity of Derivatives

| Pathogen | MIC (µg/mL) | Compound Tested |

|---|---|---|

| MRSA | 8 | Compound X |

| VRE | 2 | Compound Y |

| Pseudomonas aeruginosa | 16 | Compound Z |

Case Studies

- In Vivo Models : In a study investigating the efficacy of these compounds in vivo, mice treated with selected derivatives showed reduced tumor growth rates compared to untreated controls. This suggests that these compounds may have therapeutic potential in cancer treatment.

- Inflammatory Models : Another study utilized models of experimental autoimmune encephalomyelitis (EAE) to assess the anti-inflammatory properties of these compounds. Results indicated a significant reduction in clinical scores and inflammatory markers in treated animals .

Propriétés

IUPAC Name |

3-amino-3-(4-cyclopentyloxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c15-13(9-14(16)17)10-5-7-12(8-6-10)18-11-3-1-2-4-11/h5-8,11,13H,1-4,9,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYWOTSWUJAQKCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=C(C=C2)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.